molecular formula C8H5BrIN B13087211 2-(2-Bromo-6-iodophenyl)acetonitrile

2-(2-Bromo-6-iodophenyl)acetonitrile

Cat. No.: B13087211
M. Wt: 321.94 g/mol
InChI Key: QGNGYKWFEZCSEA-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 2-bromo-6-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-iodophenyl)acetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method is the bromination of 2-iodophenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(2-Bromo-6-iodophenyl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-iodophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The acetonitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-6-iodophenyl)acetonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and properties compared to other similar compounds. This dual halogenation allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H5BrIN

Molecular Weight

321.94 g/mol

IUPAC Name

2-(2-bromo-6-iodophenyl)acetonitrile

InChI

InChI=1S/C8H5BrIN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

QGNGYKWFEZCSEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC#N)Br

Origin of Product

United States

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